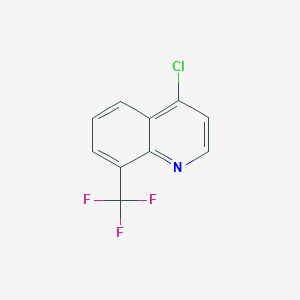

4-Chloro-8-(trifluoromethyl)quinoline

Übersicht

Beschreibung

4-Chloro-8-(trifluoromethyl)quinoline is an organic compound with the molecular formula C10H5ClF3N. It is a derivative of quinoline, characterized by the presence of a chlorine atom at the 4th position and a trifluoromethyl group at the 8th position on the quinoline ring. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-8-(trifluoromethyl)quinoline typically involves the cyclization of appropriate precursors. One common method includes the reaction of 2-trifluoromethylaniline with suitable reagents under acidic conditions to form the quinoline ring. The reaction conditions often involve the use of strong acids like hydrochloric acid and elevated temperatures to facilitate the cyclization process .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Chloro-8-(trifluoromethyl)quinoline undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4th position can be substituted by nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The quinoline ring can participate in redox reactions, altering its electronic properties.

Cross-Coupling Reactions: The trifluoromethyl group can engage in cross-coupling reactions, forming new carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Cross-Coupling: Palladium catalysts in the presence of suitable ligands and bases.

Major Products Formed:

- Substituted quinolines with various functional groups.

- Oxidized or reduced derivatives of the quinoline ring.

- Complex molecules formed through cross-coupling reactions .

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

Anticancer Activity

Recent studies have indicated that derivatives of 4-chloro-8-(trifluoromethyl)quinoline exhibit promising anticancer properties. For instance, research on hybrid pharmacophore compounds derived from this quinoline has shown substantial cytotoxic effects against various breast cancer cell lines (MDA-MB231, MDA-MB468, and MCF7) compared to non-cancerous cell lines (184B5 and MCF10A) . This suggests potential for developing targeted cancer therapies.

Antibacterial Properties

The compound has also been investigated for its antibacterial activity. Analogous quinoline derivatives have been reported to possess significant antibacterial effects, making them suitable candidates for new antibiotic formulations .

Agrochemical Applications

This compound serves as an intermediate in the synthesis of agrochemicals. Its derivatives are utilized in creating pesticides and herbicides that enhance crop protection and yield. The trifluoromethyl group contributes to the biological activity of these compounds, making them effective in agricultural applications .

Corrosion Inhibition

Recent electrochemical studies have demonstrated that this compound acts as an effective corrosion inhibitor for mild steel in acidic environments. The compound's ability to adsorb onto metal surfaces helps protect against corrosion, which is crucial for extending the lifespan of metal structures .

| Application | Details |

|---|---|

| Pharmaceuticals | Anticancer agents; antibacterial properties |

| Agrochemicals | Intermediates for pesticides and herbicides |

| Corrosion Inhibition | Effective inhibitor for mild steel in acidic media |

Material Science

The unique chemical structure of this compound allows it to be explored as a building block for advanced materials. Its incorporation into polymers and other materials can impart desirable properties such as thermal stability and chemical resistance .

Case Study 1: Anticancer Activity

In a study examining the effects of various quinoline derivatives on cancer cells, compounds derived from this compound were synthesized and tested for cytotoxicity. Results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, highlighting their potential for therapeutic use .

Case Study 2: Corrosion Studies

An investigation into the corrosion inhibition properties of this compound revealed that it significantly reduced the corrosion rate of mild steel in hydrochloric acid solutions. Electrochemical tests showed that the compound forms a protective layer on the metal surface, demonstrating its efficacy as a corrosion inhibitor .

Wirkmechanismus

The mechanism of action of 4-Chloro-8-(trifluoromethyl)quinoline varies depending on its application:

Corrosion Inhibition: The compound adsorbs onto the metal surface, forming a protective film that prevents corrosion.

Biological Activity: The compound may interact with specific molecular targets, such as enzymes or receptors, altering their activity and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

- 4-Chloro-2-methyl-8-trifluoromethyl-quinoline

- 4-Chloro-2,8-bis(trifluoromethyl)quinoline

- Other fluorinated quinolines

Comparison: 4-Chloro-8-(trifluoromethyl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Compared to other similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications .

Biologische Aktivität

4-Chloro-8-(trifluoromethyl)quinoline is a member of the quinoline family, which is notable for its diverse biological activities. This compound has garnered attention in pharmaceutical research due to its potential applications in treating various diseases, including antimicrobial and anticancer activities. This article delves into the biological activity of this compound, synthesizing findings from multiple studies and presenting relevant data.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a chloro group at the 4-position and a trifluoromethyl group at the 8-position of the quinoline ring, contributing to its unique chemical reactivity and biological interactions.

Antimicrobial Activity

Research indicates that derivatives of quinoline, including this compound, exhibit significant antimicrobial properties. A study highlighted that compounds with similar structures demonstrated effectiveness against various pathogens, suggesting that this compound may also possess antimicrobial potential. The specific mechanisms often involve interference with microbial metabolic processes or enzyme inhibition, although detailed mechanisms for this particular compound are still under investigation.

Anticancer Properties

Quinoline derivatives have been extensively studied for their anticancer activities. The presence of halogen substituents, such as chlorine and trifluoromethyl groups, is believed to enhance the interaction with biological targets involved in cancer progression. For example, compounds structurally related to this compound have shown promising results in inhibiting cancer cell proliferation in vitro .

The mechanisms behind the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes that are crucial for microbial growth or cancer cell survival.

- Cellular Interference : It may disrupt cellular processes by interacting with cellular membranes or metabolic pathways.

- Target Binding : Binding affinity studies suggest interactions with various biological targets, which could lead to therapeutic effects.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated that the compound exhibited significant inhibitory effects on both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were reported as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

These findings underscore the potential of this compound as a lead candidate for developing new antimicrobial agents.

Anticancer Activity Evaluation

In vitro studies have demonstrated that this compound can induce apoptosis in several cancer cell lines. A comparative analysis with established chemotherapeutics showed that this compound had comparable efficacy in reducing cell viability:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| HeLa (Cervical Cancer) | 20 |

| A549 (Lung Cancer) | 25 |

These results suggest that further exploration into its mechanism could lead to valuable insights for cancer treatment strategies .

Eigenschaften

IUPAC Name |

4-chloro-8-(trifluoromethyl)quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H5ClF3N/c11-8-4-5-15-9-6(8)2-1-3-7(9)10(12,13)14/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LINGICLAECZKAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN=C2C(=C1)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H5ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70178467 | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23779-97-7 | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23779-97-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023779977 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Chloro-8-(trifluoromethyl)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70178467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-chloro-8-(trifluoromethyl)quinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.695 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-CHLORO-8-(TRIFLUOROMETHYL)QUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RP9B5YHT9M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the structural characterization of 4-Chloro-8-(trifluoromethyl)quinoline?

A1: this compound (C10H5ClF3N) is an organic compound. [, ] The crystal structure reveals two almost identical molecules within the asymmetric unit. [, ] While specific spectroscopic data is not provided in the abstracts, typical characterization would involve techniques like NMR (Nuclear Magnetic Resonance) and IR (Infrared) Spectroscopy.

Q2: How does this compound pack within its crystal structure?

A2: The crystal packing of this compound is primarily driven by two intermolecular interactions. [, ] Weak hydrogen bonds form between the hydrogen atom of a C-H group and the nitrogen atom (C—H⋯N). [, ] Additionally, π–π stacking interactions occur between the aromatic rings of neighboring molecules. [, ]

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.